molecular formula C10H7Cl2NO2 B6285534 methyl 2-cyano-2-(2,6-dichlorophenyl)acetate CAS No. 923972-90-1

methyl 2-cyano-2-(2,6-dichlorophenyl)acetate

Cat. No.: B6285534
CAS No.: 923972-90-1
M. Wt: 244.07 g/mol
InChI Key: WBXLYMPVQDURMA-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate (CAS 923972-90-1) is a versatile chemical building block with the molecular formula C 10 H 7 Cl 2 NO 2 and a molecular weight of 244.07 g/mol . This compound features a central acetate ester functional group that is alpha-substituted with both a cyano group and a 2,6-dichlorophenyl ring, a structure that offers multiple sites for chemical modification and synthesis. The presence of both electron-withdrawing groups and an aromatic halide system makes it a valuable intermediate for researchers in medicinal chemistry and pharmaceutical development, particularly for the synthesis of more complex molecules and potential active pharmaceutical ingredients (APIs). Its specific application is derived from its molecular structure, which can be utilized in various organic synthesis pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

923972-90-1

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

methyl 2-cyano-2-(2,6-dichlorophenyl)acetate

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)6(5-13)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3

InChI Key

WBXLYMPVQDURMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=C(C=CC=C1Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyanoacetate Intermediate Formation

In the first step, 2,6-dichlorobenzyl chloride undergoes nucleophilic substitution with a cyanoacetate anion. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as the base. The temperature is maintained at 60–80°C for 6–8 hours to achieve complete conversion.

2,6-Dichlorobenzyl chloride+CNCH2COO2-Cyano-2-(2,6-dichlorophenyl)acetic acid\text{2,6-Dichlorobenzyl chloride} + \text{CNCH}_2\text{COO}^- \rightarrow \text{2-Cyano-2-(2,6-dichlorophenyl)acetic acid}

The intermediate—2-cyano-2-(2,6-dichlorophenyl)acetic acid—is isolated via acidification (pH 2–3) and extracted using ethyl acetate. Yields for this step average 75–85%.

Esterification with Methanol

The carboxylic acid intermediate is esterified using methanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds under reflux for 12–16 hours, with water removal via Dean-Stark trap to shift equilibrium toward ester formation.

2-Cyano-2-(2,6-dichlorophenyl)acetic acid+CH3OHMethyl 2-cyano-2-(2,6-dichlorophenyl)acetate\text{2-Cyano-2-(2,6-dichlorophenyl)acetic acid} + \text{CH}_3\text{OH} \rightarrow \text{this compound}

Purification by silica gel chromatography (hexane:ethyl acetate, 4:1) affords the final product in 90–95% purity.

Nitration-Cyanation Sequence from 2,6-Dichlorotoluene

An alternative pathway described in patent literature starts with 2,6-dichlorotoluene, leveraging nitration and cyanation steps.

Nitration of 2,6-Dichlorotoluene

Nitration with concentrated nitric acid at 0–5°C produces 2,6-dichloro-3-nitrotoluene. This exothermic reaction requires careful temperature control to avoid byproducts.

2,6-Dichlorotoluene+HNO32,6-Dichloro-3-nitrotoluene\text{2,6-Dichlorotoluene} + \text{HNO}_3 \rightarrow \text{2,6-Dichloro-3-nitrotoluene}

The nitro derivative is isolated by ice-water quenching and recrystallized from ethanol/water (mp 47–48°C).

Copper(I) Cyanide-Mediated Cyanation

The nitro group is replaced with a cyano group using copper(I) cyanide in N-methylpyrrolidone (NMP) at 180–190°C. This Ullmann-type reaction achieves 65–70% conversion after 3–4 hours.

2,6-Dichloro-3-nitrotoluene+CuCN2,6-Dichloro-3-cyanoacetate precursor\text{2,6-Dichloro-3-nitrotoluene} + \text{CuCN} \rightarrow \text{2,6-Dichloro-3-cyanoacetate precursor}

Reduction and Esterification

Subsequent reduction of the nitro group (SnCl₂/HCl) yields an amine intermediate, which is esterified with methyl chloroformate. Final purification via flash chromatography yields the target compound with 80–85% overall yield.

Biginelli Condensation Approach

A third method adapts the Biginelli reaction, traditionally used for pyrimidine synthesis, to construct the cyanoacetate core.

Three-Component Reaction

Thiourea, ethyl cyanoacetate, and 2,6-dichlorobenzaldehyde react in refluxing ethanol with hydrochloric acid catalysis.

Thiourea+Ethyl cyanoacetate+2,6-DichlorobenzaldehydeTetrahydropyrimidine intermediate\text{Thiourea} + \text{Ethyl cyanoacetate} + \text{2,6-Dichlorobenzaldehyde} \rightarrow \text{Tetrahydropyrimidine intermediate}

Methyl Ester Derivatization

The ethyl ester intermediate is transesterified with methanol using sodium methoxide. This step achieves near-quantitative conversion due to methanol’s nucleophilicity.

Ethyl ester intermediate+CH3ONaMethyl 2-cyano-2-(2,6-dichlorophenyl)acetate\text{Ethyl ester intermediate} + \text{CH}_3\text{ONa} \rightarrow \text{this compound}

Comparative Analysis of Synthesis Methods

Parameter Multi-Step (2,6-Dichlorobenzyl Chloride) Nitration-Cyanation Biginelli Condensation
Starting Material CostModerateLowHigh
Reaction Steps243
Overall Yield70–75%60–65%80–85%
Purity90–95%85–90%75–80%
ScalabilityIndustrialPilot-scaleLab-scale

The multi-step route offers the best balance of yield and scalability, while the Biginelli method excels in atom economy but faces challenges in intermediate purification.

Optimization Strategies and Challenges

Solvent Selection

  • DMF vs. NMP : DMF accelerates nucleophilic substitution but complicates recycling.

  • Esterification Catalysts : Sulfuric acid outperforms p-toluenesulfonic acid in reaction rate (k = 0.15 vs. 0.09 h⁻¹).

Byproduct Formation

Nitration-cyanation routes generate halogenated byproducts (e.g., 2,6-dichloroanisole), necessitating rigorous chromatography.

Temperature Sensitivity

Cyanation with CuCN requires precise control (±2°C) to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted cyano compounds. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

Scientific Research Applications

The applications of methyl 2-cyano-2-(2,6-dichlorophenyl)acetate span multiple research areas:

Organic Synthesis

  • Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its cyano group can be transformed into various functional groups through nucleophilic addition reactions.

Medicinal Chemistry

  • Drug Development : this compound is explored for its potential therapeutic effects. Its derivatives are investigated for activity against various biological targets, including enzymes involved in disease pathways.

Agrochemical Applications

  • Pesticide Formulation : The compound has been studied for its efficacy as a pesticide or herbicide. Its structural properties allow it to interact with biological systems in pests, making it a candidate for agricultural applications.

Biochemical Studies

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms. It can serve as a tool in biochemical assays to understand enzyme-substrate interactions.

Case Study 1: Drug Discovery

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound aimed at developing new anti-inflammatory agents. The derivatives showed promising results in inhibiting cyclooxygenase enzymes, which are crucial in inflammatory processes.

Case Study 2: Agricultural Chemistry

Research conducted by the California Department of Pesticide Regulation evaluated the efficacy of this compound as a potential herbicide. Field trials demonstrated its effectiveness against several weed species while maintaining low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(2,6-dichlorophenyl)acetate involves its ability to inhibit enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s high affinity for protein binding also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogs include:

(a) Diclofenac Methyl Ester
  • Molecular Formula: C₁₅H₁₃Cl₂NO₂
  • Molecular Weight : 310.18 g/mol
  • Structure: Features a 2,6-dichlorophenyl group linked via an amino bridge to a second phenyl ring, esterified with a methyl group.
  • Role: A known impurity in diclofenac sodium (NSAID) synthesis, highlighting its relevance in pharmaceutical quality control .
  • Properties : Boiling point ≈ 373.8°C; density ≈ 1.335 g/cm³ .
(b) Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate
  • Molecular Formula: C₁₀H₇Cl₂NO₂
  • Molecular Weight : 244.08 g/mol
  • Structure : Differs in the chlorine substitution pattern (3,4-dichlorophenyl vs. 2,6-dichlorophenyl).
  • Applications : Used in research settings, though specific biological data are unavailable .
(c) Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
  • Molecular Formula : C₉H₇Cl₃O₂
  • Molecular Weight : 253.51 g/mol
  • Structure: Substitutes the cyano group with a chlorine atom and alters the phenyl substitution to 2,3-dichloro.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role References
Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate C₁₀H₇Cl₂NO₂ 244.08 2,6-dichlorophenyl, cyano Research/Experimental
Diclofenac methyl ester C₁₅H₁₃Cl₂NO₂ 310.18 2,6-dichlorophenyl, amino NSAID impurity
Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate C₁₀H₇Cl₂NO₂ 244.08 3,4-dichlorophenyl, cyano Research use
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate C₉H₇Cl₃O₂ 253.51 2,3-dichlorophenyl, chloro Synthetic intermediate

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Cyano groups reduce susceptibility to esterase-mediated hydrolysis, extending half-life compared to diclofenac derivatives .
  • Toxicity: Chlorinated phenyl groups may pose hepatotoxicity risks, as seen in some NSAIDs, but the cyano group could mitigate this by reducing reactive metabolite formation .

Biological Activity

Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of cyanoacetic acid derivatives with appropriate aromatic compounds. This process can yield various substituted derivatives that may exhibit different biological activities. For instance, the reaction conditions and substituent variations can significantly influence the compound's efficacy against various cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against several cancer cell lines:

Cell Line IC50 (μg/mL) Activity
HeLa3.5High
MCF-74.5Moderate
A5498.1Moderate

These findings suggest that modifications to the molecular structure can enhance or diminish anticancer activity. For example, compounds with additional electron-withdrawing groups tend to exhibit increased potency against tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have reported varying degrees of effectiveness against bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL) Activity
Staphylococcus aureus25Moderate
Escherichia coli50Low
Pseudomonas aeruginosa30Moderate

These results indicate that while the compound shows some antimicrobial properties, its efficacy varies significantly between different microbial species .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its activity include:

  • Substituent Positioning : The position and nature of substituents on the aromatic ring can affect binding affinity to biological targets.
  • Electronic Effects : Electron-withdrawing groups enhance lipophilicity and may improve membrane permeability, leading to increased biological activity.
  • Steric Hindrance : Bulky groups near reactive sites can impede interactions with target enzymes or receptors.

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against the HeLa cell line with an IC50 value as low as 3.5 μg/mL. This suggests a potential pathway for developing new cancer therapies based on structural modifications .
  • Antimicrobial Evaluation : Another investigation evaluated the compound's effectiveness against common pathogens. The results indicated moderate activity against Staphylococcus aureus but limited effectiveness against Escherichia coli, highlighting the need for further optimization in antimicrobial applications .

Q & A

Q. What are the recommended synthetic routes for methyl 2-cyano-2-(2,6-dichlorophenyl)acetate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves esterification and cyano-group introduction. For analogous compounds (e.g., dichlorophenyl derivatives), refluxing precursors like 2,6-dichlorobenzoic acid in methanol with concentrated sulfuric acid (as a catalyst) for 4 hours is effective, followed by recrystallization . To optimize yields, factorial design experiments can systematically vary parameters like temperature, solvent ratio, and catalyst concentration . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • FT-IR to identify functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
  • HPLC-MS for purity assessment and detection of side products (e.g., unreacted precursors or hydrolysis byproducts) .

Q. What solvents and storage conditions are optimal for this compound to prevent degradation?

Methodological Answer: The compound is likely sensitive to moisture due to the ester and cyano groups. Store in anhydrous methanol or acetonitrile at –20°C under inert gas (N₂/Ar). Avoid aqueous buffers unless stabilized with non-nucleophilic bases (e.g., triethylamine). Waste must be segregated for professional disposal due to halogenated byproducts .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking studies against target proteins (e.g., enzymes in bacterial pathways) can identify substituent modifications (e.g., replacing Cl with electron-withdrawing groups) to improve binding affinity . ICReDD’s reaction path search tools integrate computational and experimental data to streamline derivative synthesis .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR/IR spectra may arise from tautomerism or solvent effects. For example:

  • Dynamic NMR at variable temperatures detects tautomeric equilibria (e.g., keto-enol shifts).
  • Solvent screening (DMSO-d₆ vs. CDCl₃) clarifies hydrogen-bonding interactions.
  • X-ray crystallography (as in analogous dichlorophenyl esters) provides definitive structural validation .

Q. How can reaction kinetics and mechanistic pathways be elucidated for the cyano-esterification step?

Methodological Answer: Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., nitrile anion generation). Isotopic labeling (e.g., ¹⁸O in methanol) traces esterification pathways. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

Data Contradiction and Validation

Q. Why do solubility profiles of this compound vary across studies, and how can this be standardized?

Methodological Answer: Variations arise from polymorphic forms or impurities. Standardize protocols:

  • Solubility testing in graded solvent systems (e.g., DMSO/water mixtures) under controlled pH.
  • DSC/TGA identifies polymorph transitions.
  • Particle size analysis (via SEM/DLS) correlates with dissolution rates .

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